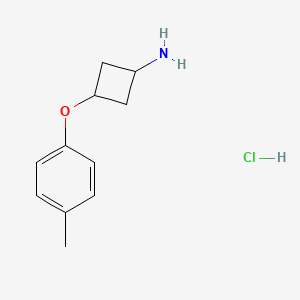

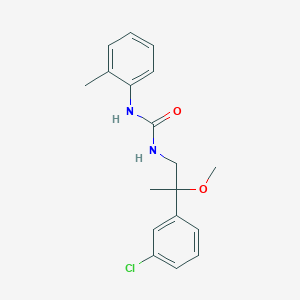

![molecular formula C10H13N3O2S B2747522 N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide CAS No. 26036-10-2](/img/structure/B2747522.png)

N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition

Research has shown that hydroxy phenyl hydrazides, including derivatives similar to N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide, act as corrosion inhibitors. These compounds are synthesized and investigated for their effectiveness in protecting against corrosion of mild steel in acidic mediums, using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2021).

DNA Binding and Anti-cancer Activity

Certain derivatives of this compound have been synthesized and evaluated for their ability to bind with DNA and exhibit anti-cancer activities. These compounds show remarkable efficacy against certain microbes and cancer cells, indicating their potential in therapeutic applications (Farghaly et al., 2020).

Electrochemical Analysis

Modifications of electrodes with compounds similar to this compound have been explored for electrochemical analysis. Such modified electrodes display strong catalytic function for the oxidation of specific biomolecules, offering potential applications in bioanalytical chemistry (Beitollahi et al., 2008).

Inhibition of Carbonic Anhydrase Isozymes

These derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing nanomolar or low micromolar inhibition constants. This suggests their potential in designing novel inhibitors for regulatory enzymes involved in pH balance and other physiological processes (Işık et al., 2015).

Antibacterial and Antioxidant Agents

Novel thiosemicarbazones have been synthesized and evaluated for their antibacterial and antioxidant activities. Some derivatives exhibited excellent inhibition potency against certain pathogens and possessed significant antioxidant activity, highlighting their potential in medicinal chemistry (Karaküçük-Iyidoğan et al., 2014).

Fluorescent Sensing

Certain derivatives have been investigated as fluorescent sensors for the determination of ions in aqueous solutions. Their selectivity and linear response range suggest their applicability in environmental and biological sensing applications (Casanueva Marenco et al., 2012).

Future Directions

The future directions for the study of “N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide” and similar compounds could include further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential biological or pharmaceutical applications .

properties

IUPAC Name |

1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAMWJMASXKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

amine](/img/structure/B2747452.png)

![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)